molecular formula C16H14BrFN2O2S2 B2886265 1-(4-Bromophenyl)sulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868216-74-4

1-(4-Bromophenyl)sulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole

Cat. No. B2886265
CAS RN: 868216-74-4
M. Wt: 429.32
InChI Key: CRYLNEHMVLUTIW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for the related compound “(4-Bromo-2-fluorophenyl)(methyl)sulfane” is 1S/C7H6BrFS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 . This provides some insight into the molecular structure of the compound, but specific structural information for “1-(4-Bromophenyl)sulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole” is not available.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been involved in various reactions. For instance, “4-Bromophenyl methyl sulfone” can undergo coupling reaction with benzene sulfonamide in the presence of copper (I)iodide to form the corresponding N-aryl sulfonamide .


Physical And Chemical Properties Analysis

The related compound “(4-Bromo-2-fluorophenyl)(methyl)sulfane” has a molecular weight of 221.09 and is a liquid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .

Safety and Hazards

The related compound “(4-Bromo-2-fluorophenyl)(methyl)sulfane” has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H319 (causes serious eye irritation), H315 (causes skin irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P260 (do not breathe dust/fume/gas/mist/vapours/spray) .

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O2S2/c17-13-4-6-15(7-5-13)24(21,22)20-9-8-19-16(20)23-11-12-2-1-3-14(18)10-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYLNEHMVLUTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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